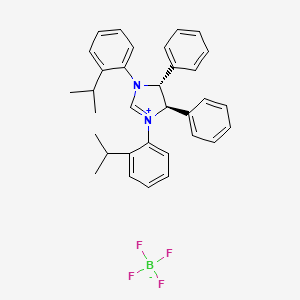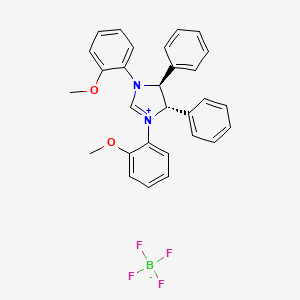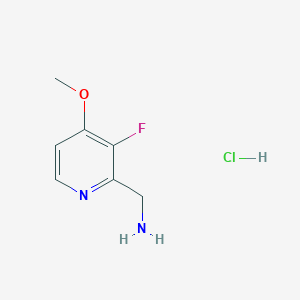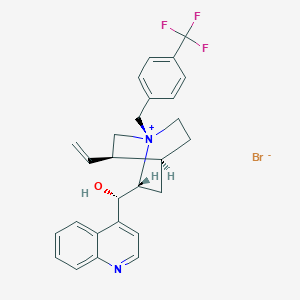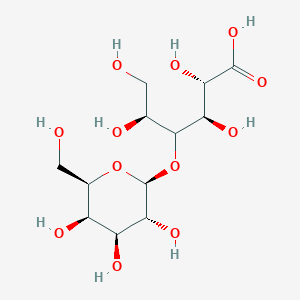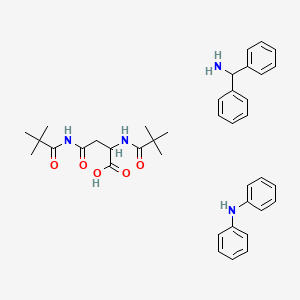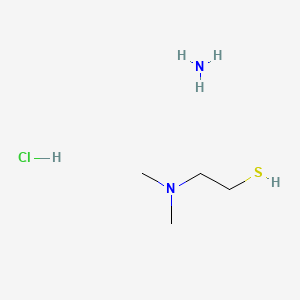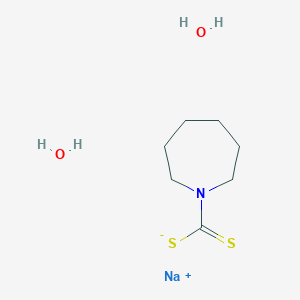
sodium;azepane-1-carbodithioate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium azepane-1-carbodithioate dihydrate: is a chemical compound with the formula C₇H₁₂NNaS₂·2H₂O .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium azepane-1-carbodithioate dihydrate typically involves the reaction of azepane-1-carbodithioic acid with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then crystallized to obtain the dihydrate form .
Industrial Production Methods: While specific industrial production methods for sodium azepane-1-carbodithioate dihydrate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium azepane-1-carbodithioate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and halides are commonly employed.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted carbodithioates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium azepane-1-carbodithioate dihydrate is used as a ligand in the synthesis of metal complexes. These complexes have been studied for their electronic and photoluminescent properties .
Biology and Medicine: The compound and its metal complexes have shown potential cytotoxic activity against certain cancer cell lines, such as the MDA-MB-231 human breast cancer cell line. This makes it a promising candidate for further research in cancer treatment .
Industry: In industrial applications, sodium azepane-1-carbodithioate dihydrate is used in the development of new materials with specific electronic and photoluminescent properties .
Wirkmechanismus
The mechanism of action of sodium azepane-1-carbodithioate dihydrate involves its interaction with metal ions to form complexes. These complexes can inhibit glucose uptake in cancer cells, leading to energy deprivation and cell death. Additionally, the compound induces the production of nitric oxide, which enhances oxidative stress in cancer cells, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
- Potassium azepane-1-carbodithioate
- Azepane-1-carbodithioic acid
- Other carbodithioate derivatives
Uniqueness: Sodium azepane-1-carbodithioate dihydrate is unique due to its specific interaction with metal ions and its ability to form stable complexes with distinct electronic and photoluminescent properties. Its potential cytotoxic activity against cancer cells further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
sodium;azepane-1-carbodithioate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2.Na.2H2O/c9-7(10)8-5-3-1-2-4-6-8;;;/h1-6H2,(H,9,10);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNQUNMPRFXEJL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=S)[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
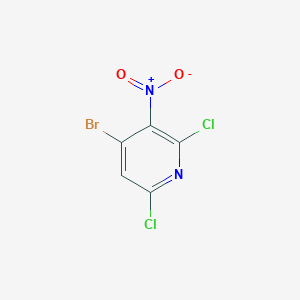
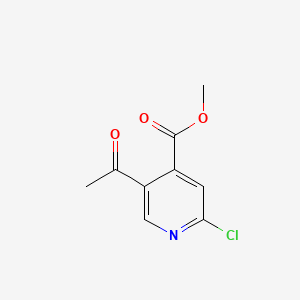
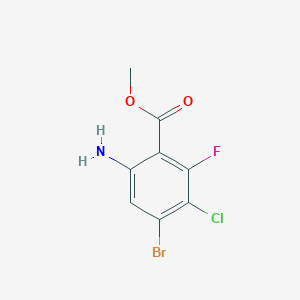
![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8234440.png)
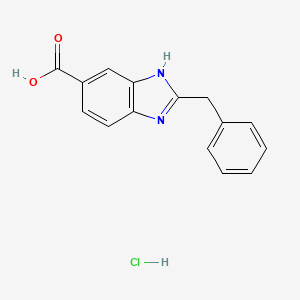
![Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8234446.png)
